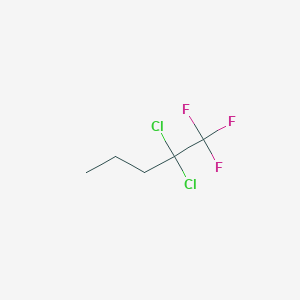
2,2-Dichloro-1,1,1-trifluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1,1,1-trifluoropentane is an organic compound with the molecular formula C5H7Cl2F3 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1-trifluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of pentane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1,1,1-trifluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Products include various substituted pentanes depending on the nucleophile used.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products typically include alkanes or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1,1,1-trifluoropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1,1,1-trifluoropentane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, its halogen atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A similar halogenated hydrocarbon with a shorter carbon chain.
1,1,1-Trifluoro-2,2-dichloroethane: Another related compound with a different arrangement of chlorine and fluorine atoms.
1,2-Dichloro-1,1,2-trifluoroethane: An isomer with chlorine atoms on adjacent carbon atoms.
Uniqueness
2,2-Dichloro-1,1,1-trifluoropentane is unique due to its specific arrangement of halogen atoms on a pentane backbone, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
261503-35-9 |
|---|---|
Molekularformel |
C5H7Cl2F3 |
Molekulargewicht |
195.01 g/mol |
IUPAC-Name |
2,2-dichloro-1,1,1-trifluoropentane |
InChI |
InChI=1S/C5H7Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3 |
InChI-Schlüssel |
NIQUBVPERNFQTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(F)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


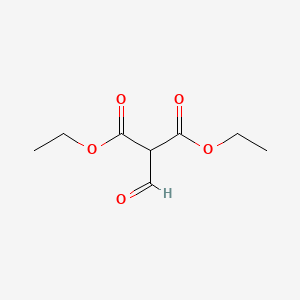
![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
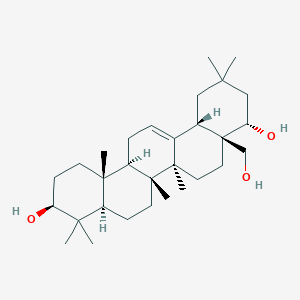
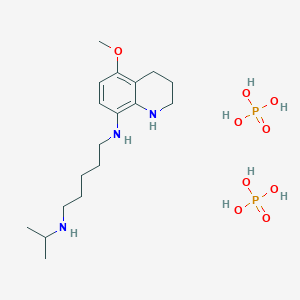
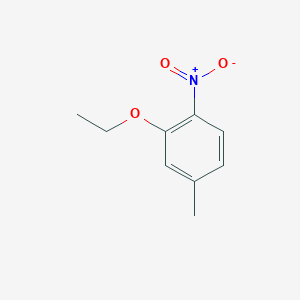
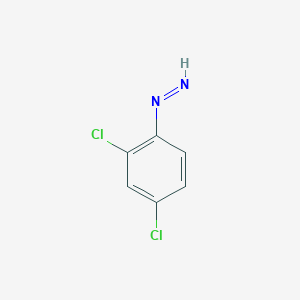
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
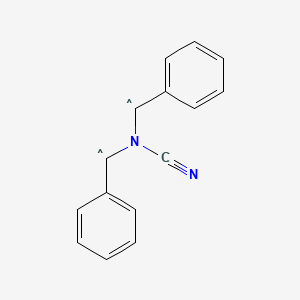
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
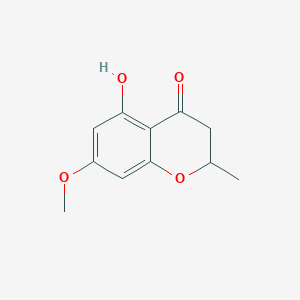
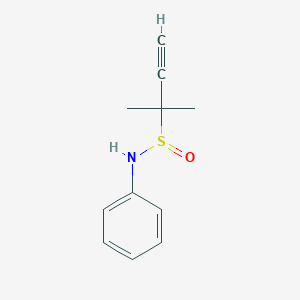
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
